A Comprehensive Technical Guide to 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid: Natural Sources, Isolation, and Biological Activity
A Comprehensive Technical Guide to 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid: Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pentacyclic triterpenoid (B12794562) 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, also known as Euscaphic acid. This document details its natural sources, presents quantitative data on its occurrence, outlines detailed experimental protocols for its extraction and isolation, and explores its biological activities with a focus on relevant signaling pathways.
Natural Sources of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a naturally occurring compound found in a variety of plant species. Its distribution spans across several plant families, with a notable presence in the Rosaceae family. The primary documented natural sources of this compound are outlined below.
Table 1: Natural Sources of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid
| Plant Family | Species Name | Common Name | Plant Part(s) | Reference(s) |
| Rosaceae | Rosa laevigata | Cherokee Rose | Leaves | [1] |
| Rosaceae | Rosa woodsii | Woods' Rose | Not specified | [1] |
| Rosaceae | Cotoneaster simonsii | Simon's Cotoneaster | Not specified | [1] |
| Rosaceae | Eriobotrya japonica | Loquat | Leaves (Folium Eriobotryae) | [2][3] |
| Rosaceae | Rosa rugosa | Rugosa Rose | Roots | [2] |
| Rosaceae | Potentilla species | Cinquefoil | Roots and Rhizomes | [4] |
| Rosaceae | Rubus alceaefolius | Not specified | [5] | |
| Rosaceae | Chaenomeles Fructus | Chinese Quince | Fruit | |
| Rosaceae | Rosa laxa Retz. | Fruits | ||
| Rubiaceae | Uncaria rhynchophylla | Cat's Claw | Vines, Stems and Hooks | [6][7] |
| Staphyleaceae | Euscaphis japonica | Japanese Euscaphis | Not specified | [1] |
| Rhamnaceae | Ziziphus jujuba | Jujube | Fruit | [2] |
Quantitative Analysis
The concentration of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data.
Table 2: Quantitative Data of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid in Natural Sources
| Plant Species | Plant Part | Method of Analysis | Concentration/Yield | Reference(s) |
| Potentilla species (various) | Roots and Rhizomes | RP-HPLC-DAD | 2.72–>10 mg/g (sum of euscaphic and tormentic acids) | [4] |
| Rosa laxa Retz. | Fruits | UPLC-TQ-MS | 2.90 ± 0.08 mg/g in optimized extract |
Experimental Protocols
This section provides detailed methodologies for the extraction and isolation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid from two prominent natural sources.
Extraction and Isolation from Rosa rugosa Roots
This protocol is adapted from methodologies described for the isolation of triterpenoids from Rosa rugosa.
I. Extraction
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Plant Material Preparation: Air-dry the roots of Rosa rugosa at room temperature and grind them into a fine powder.
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Solvent Extraction: Macerate the powdered root material with methanol (B129727) (MeOH) at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.
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Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
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Solvent Partitioning: Suspend the crude extract in water and successively partition with solvents of increasing polarity: n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc). The majority of triterpenoids, including euscaphic acid, are expected to be in the ethyl acetate fraction.
II. Isolation
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Alkaline Hydrolysis (Optional but Recommended): To obtain the free acid form from its glycosides, the active EtOAc fraction can be hydrolyzed with a 5% potassium hydroxide (B78521) (KOH) in methanol solution by refluxing for 2-4 hours. After hydrolysis, neutralize the solution with a dilute acid (e.g., HCl) and re-extract with EtOAc.
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Silica (B1680970) Gel Column Chromatography: Subject the EtOAc fraction (or the hydrolyzed fraction) to column chromatography on a silica gel column. Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 80:20 v/v).
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Sephadex LH-20 Column Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to ensure the protonation of the carboxylic acid group.
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Structure Elucidation: The purity and structure of the isolated compound are confirmed by spectroscopic methods, including Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.
Extraction and Isolation from Potentilla Species (Roots and Rhizomes)
This protocol is based on methods developed for the analysis of triterpene acids in Potentilla species.[4]
I. Extraction
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Plant Material Preparation: Dry the roots and rhizomes of the Potentilla species at room temperature and pulverize them.
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Ultrasonic Extraction: Extract the powdered plant material with methanol in an ultrasonic bath. Perform the extraction three times for 30 minutes each at room temperature.
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Concentration: Combine the methanolic extracts and evaporate the solvent to dryness under vacuum.
II. Isolation
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Solid-Phase Extraction (SPE): Dissolve the crude extract in methanol and subject it to SPE on a C18 cartridge to pre-purify the triterpenoids.
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Silica Gel Column Chromatography: Fractionate the pre-purified extract on a silica gel column using a step-gradient elution with a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
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Preparative Thin Layer Chromatography (Prep-TLC): Further purify the fractions containing euscaphic acid using preparative TLC with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
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Crystallization: Recrystallize the isolated compound from a suitable solvent, such as methanol, to obtain pure crystals.
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Structural Confirmation: Confirm the identity and purity of the isolated 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid using spectroscopic techniques (MS, ¹H-NMR, ¹³C-NMR).
Biological Activity and Signaling Pathways
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and hypoglycemic effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Euscaphic acid has been shown to exert anti-proliferative and pro-apoptotic effects in cancer cells by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway. This pathway is a critical regulator of cell growth, survival, and metabolism.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory properties of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid are attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Caption: Inhibition of the NF-κB signaling pathway by 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid.
Conclusion
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a promising natural product with significant therapeutic potential. Its widespread occurrence in various medicinal plants, coupled with its well-defined mechanisms of action against key cellular pathways implicated in diseases like cancer and inflammation, makes it a compelling candidate for further research and drug development. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to advance the study of this valuable triterpenoid.
References
- 1. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19Alpha-hydroxyursane-type triterpenoids: antinociceptive anti-inflammatory principles of the roots of Rosa rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sbicafe.ufv.br [sbicafe.ufv.br]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
